

A Comparative Crystallographic Guide to Pyrazolo[1,5-a]pyrimidine Derivatives

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Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for a series of pyrazolo[1,5-a]pyrimidine derivatives. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent inhibition of various protein kinases.^{[1][2]} Understanding the three-dimensional structure of these compounds at an atomic level is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.

This guide summarizes key crystallographic parameters for several derivatives, offers detailed experimental protocols for their synthesis and crystallographic analysis, and visualizes relevant biological signaling pathways and experimental workflows.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for a selection of pyrazolo[1,5-a]pyrimidine derivatives, allowing for a direct comparison of their solid-state structures. Variations in substituents on the pyrazolo[1,5-a]pyrimidine core lead to distinct crystal packing and intermolecular interactions.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z
7-Chloro-5-methyl-2-phenylpyrazolo[1,5-d]pyrimidine	C ₁₃ H ₁₀ ClN ₃	Monoclinic	P2 ₁ /n	6.5993(2)	12.6166(4)	13.8702(5)	90	100.131(2)	90	1136.84(6)	4
7-Chloro-5-(chloromethyl)pyrazolo[1,5-d]pyrimidine-3-carbonitrile	C ₈ H ₄ Cl ₂ N ₄	Monoclinic	P2 ₁ /c	4.9817(4)	18.4025(15)	10.1526(9)	90	95.924(1)	90	925.78(13)	4

2- Meth yl-5- (4- tolyl) -7- (triflu orom ethyl)pyra zolo[1,5- a]pyr imidi ne	C ₁₅ H 12F ₃ N ₃	Tricli nic	P-1	4.87 15(2)	11.2 655(5)	13.5 584(6)	110. 2	96.8 08(3)	99.8	675. 13(5)	2
5- (2,4- Dichl orop heny l)-2- (4- fluor ophe nyl)- 7- (triflu orom ethyl)pyra zolo[1,5- a]pyr imidi ne	C ₂₀ H 11Cl ₂ F ₄ N ₃	Orth orho mbic	Pbca	9.53 61(1 9)	15.9 41(3)	24.8 53(5)	90	90	90	3778 .0(13)	8

7- (Tric hloro meth yl)-2- meth ylpyr azol o[1,5 - a]pyr imidi ne	C ₈ H ₇ Cl ₃ N ₃	Orth orho mbic	Pbca	10.0 88(2)	12.2 83(3)	17.2 34(4)	90	90	90	2132 .1(8)	8
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3- Brom o-2- meth yl-7- (thie n-2- yl)py razol o[1,5 - a]pyr imidi ne	C ₁₁ H 8BrN 3S	Mon oclini c	P2 ₁ / c	12.3 16(2)	8.05 8(1)	12.4 49(2)	90	108. 03(1)	90	1173 .3(3)	4
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Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner, such as a β -dicarbonyl compound or its synthetic equivalent.^[3]

Example Protocol: Synthesis of 2-Aniliny-7-arylpyrazolo[1,5-a]pyrimidine-3-carbonitriles[4]

- **Synthesis of Enaminones:** A mixture of a methyl aryl ketone (10 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (15 mmol) in xylene is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.
- **Cyclocondensation:** To a solution of the enaminone (10 mmol) in glacial acetic acid (25 mL), 5-amino-3-(aniliny)-1H-pyrazole-4-carbonitrile (10 mmol) is added.
- The reaction mixture is heated at reflux for 3 hours and then allowed to cool to room temperature.
- The precipitated solid is collected by filtration, washed with ethanol, and dried.
- The crude product is purified by crystallization from a dimethylformamide-water mixture to afford the desired 2-aniliny-7-arylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

X-ray Crystallography Protocol

The following is a representative protocol for the single-crystal X-ray diffraction analysis of pyrazolo[1,5-a]pyrimidine derivatives.

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, dimethylformamide/water). The choice of solvent is critical and often determined empirically.
- **Data Collection:**
 - A suitable single crystal is selected and mounted on a goniometer head.
 - X-ray diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).

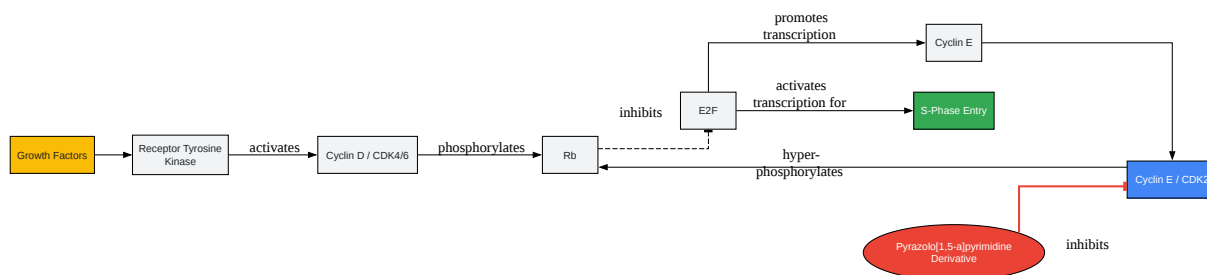
- A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., ω and ϕ scans).
- The crystal-to-detector distance and exposure time are optimized to ensure good resolution and spot separation.
- Data Processing:
 - The collected diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters.
 - The data is corrected for Lorentz and polarization effects. An absorption correction may also be applied.
- Structure Solution and Refinement:
 - The crystal structure is solved using direct methods or Patterson methods.
 - The structural model is refined by full-matrix least-squares on F^2 .
 - All non-hydrogen atoms are refined anisotropically.
 - Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
 - The final model is validated using crystallographic software to check for geometric and stereochemical consistency.

Biological Activity and Signaling Pathways

Many pyrazolo[1,5-a]pyrimidine derivatives exhibit their biological effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases such as cancer.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

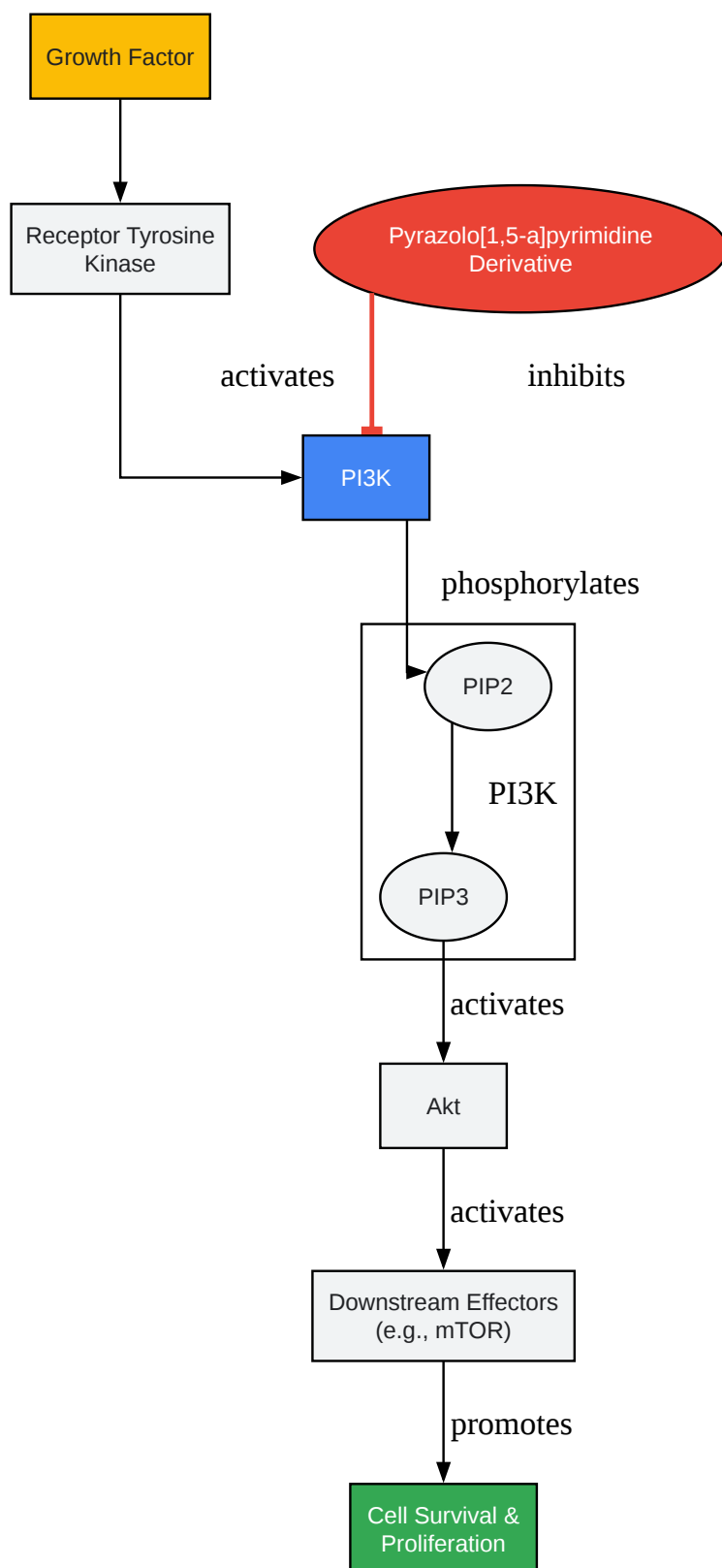


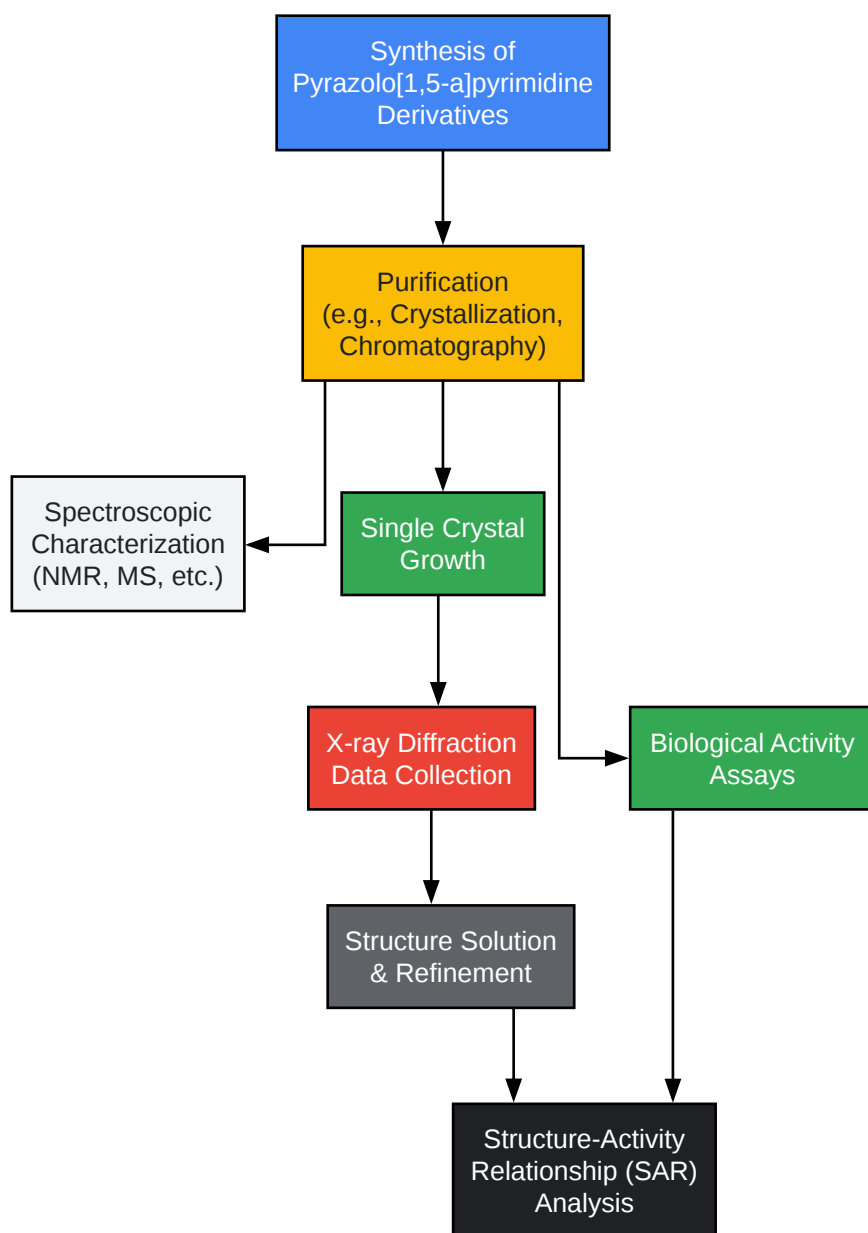
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Caption: CDK2 signaling pathway and inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is common in many cancers.





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